JHU-75528 is a synthetic compound primarily developed as a radiotracer for positron emission tomography (PET) imaging of the cannabinoid type 1 receptor system. It is an analog of the selective cannabinoid receptor antagonist rimonabant, designed to enhance imaging capabilities and provide insights into the physiological and pathological roles of cannabinoid receptors in the brain. This compound has garnered attention for its potential applications in neuroscience research and clinical diagnostics.
JHU-75528 was developed at Johns Hopkins University, where researchers aimed to create effective imaging agents for studying cannabinoid receptors in vivo. The compound is characterized by its ability to bind selectively to the cannabinoid type 1 receptor, making it a valuable tool for exploring the endocannabinoid system's involvement in various neurological conditions.
JHU-75528 falls under the category of synthetic cannabinoids and is classified as a radioligand. Its primary function is as a PET imaging agent, allowing researchers to visualize and quantify cannabinoid receptor activity in living organisms.
The synthesis of JHU-75528 involves several steps, primarily focusing on radiomethylation techniques. The compound can be synthesized using carbon-11, a radioactive isotope, which enables its use as a radiotracer in PET imaging.
The synthesis process includes:
The average yield of this synthesis process is approximately 15% (non-decay corrected), with specific activities ranging from 185 to 314.5 gigabecquerels per micromole .
The molecular structure of JHU-75528 can be represented by its chemical formula, which includes various functional groups that contribute to its binding affinity for cannabinoid receptors. The presence of a cyano group plays a significant role in its interaction with the CB1 binding pocket.
Key structural data includes:
JHU-75528 participates in several chemical reactions relevant to its function as a radiotracer. These include:
The binding affinity and selectivity of JHU-75528 have been characterized through various assays, demonstrating its effectiveness as a PET ligand. Studies have shown that modifications to its structure can significantly impact its pharmacological properties and receptor interactions .
The mechanism of action of JHU-75528 revolves around its ability to selectively bind to cannabinoid type 1 receptors located predominantly in the central nervous system. Upon administration, it competes with natural ligands for receptor sites, allowing for visualization through PET imaging.
In vivo studies indicate that JHU-75528 can effectively delineate areas of high receptor density within the brain, providing critical data on receptor distribution and activity under various physiological conditions .
Relevant data from studies indicate that JHU-75528 maintains integrity during synthesis and storage, ensuring reliable performance as an imaging agent .
JHU-75528 has significant scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4